

1-Penten-4-yne CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Penten-4-yne

Cat. No.: B3291226

[Get Quote](#)

An In-depth Technical Guide to 1-Penten-4-yne

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-penten-4-yne**, a versatile bifunctional molecule utilized in organic synthesis. The document details its chemical and physical properties, spectroscopic data, and established experimental protocols for its synthesis. Additionally, this guide outlines its applications as a key building block in the synthesis of complex molecules and provides essential safety and handling information.

Core Data Summary

This section summarizes the key identifiers and physicochemical properties of **1-penten-4-yne**.

Identifier	Value	Reference
CAS Number	871-28-3	[1]
Molecular Formula	C5H6	[1]
Molecular Weight	66.10 g/mol	[2]
IUPAC Name	pent-1-en-4-yne	[2]
Synonyms	Allylacetylene, Vinyl(ethynyl)methane	

Physicochemical Property	Value	Reference
Boiling Point	42-43 °C	[3]
Density	0.78 g/cm³	[3]
Refractive Index	1.42	[3]
LogP	1.19570	[3]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of **1-penten-4-yne**.

Spectroscopy	Data Highlights	Reference
Infrared (IR) & Raman	The infrared spectra (3500–50 cm ⁻¹) of gas and solid, and the Raman spectra (3500–50 cm ⁻¹) of liquid and solid 1-penten-4-yne have been recorded. Ab initio calculations have been used to determine vibrational frequencies.	[4]
¹³ C NMR	A ¹³ C NMR spectrum is available and has been referenced in public databases.	[2]
Mass Spectrometry	Predicted collision cross sections (CCS) for various adducts, such as [M+H] ⁺ and [M+Na] ⁺ , have been calculated.	[5]

Note: Publicly available, high-resolution spectra for ¹H NMR and ¹³C NMR are limited. Researchers should perform their own spectroscopic analysis for unambiguous compound verification.

Experimental Protocols

Synthesis of 1-Penten-4-yne via Grignard Coupling

This protocol is adapted from a documented Grignard coupling procedure and provides a reliable method for the laboratory-scale synthesis of **1-penten-4-yne**.^[4]

Materials:

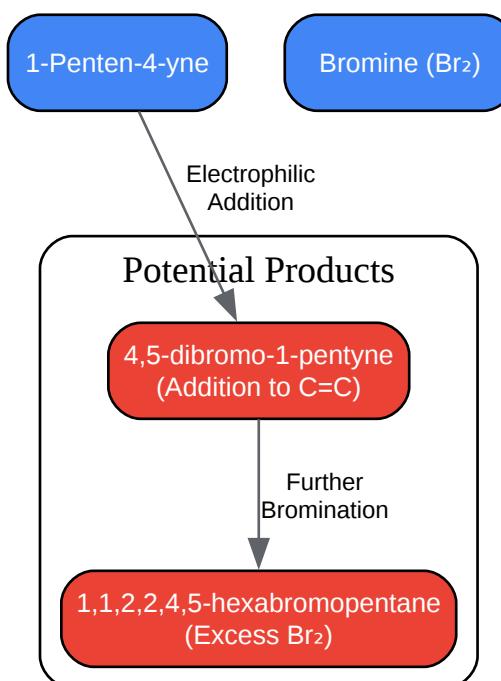
- Ethynylmagnesium bromide (0.5 M in THF)
- Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)

- Allyl bromide
- Anhydrous Tetrahydrofuran (THF)
- Argon (Ar) gas
- Standard glassware for inert atmosphere reactions (flame-dried)

Procedure:

- A 2-L, multiple-neck, round-bottom flask equipped with a condenser, septum, and magnetic stir bar is flame-dried under a positive pressure of argon.
- To the flask, add 1.2 L (0.60 mol) of ethynylmagnesium bromide solution (0.5 M in THF) and 4.55 g (0.02 mol) of $\text{CuBr}\cdot\text{SMe}_2$.
- The resulting suspension is stirred at room temperature for 20 minutes.
- Allyl bromide (46 mL, 0.53 mol) is then added to the reaction vessel via syringe or dropping funnel.
- The reaction is monitored for completion by an appropriate method (e.g., TLC or GC).
- Upon completion, the reaction is carefully quenched, and the product is isolated and purified using standard organic chemistry techniques, such as extraction and distillation.

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **1-Penten-4-yne**.

Chemical Reactivity and Applications

1-penten-4-yne is a valuable building block in organic synthesis due to the presence of two distinct reactive sites: a terminal alkene and a terminal alkyne. This allows for selective transformations and the construction of more complex molecular architectures.

Electrophilic Addition to the Double Bond

The carbon-carbon double bond of **1-penten-4-yne** can undergo electrophilic addition reactions. For instance, it reacts with bromine (Br_2) to form a dibrominated product. The reaction conditions can influence the selectivity and the final product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Penten-4-yne | C5H6 | CID 522708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Penten-4-yne | C5H6 | CID 522708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-PENTEN-4-YNE | CAS#:871-28-3 | Chemsoc [chemsrc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PubChemLite - 1-penten-4-yne (C5H6) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [1-Penten-4-yne CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3291226#1-penten-4-yne-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com